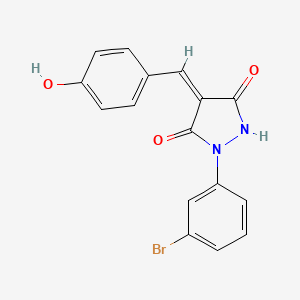
1-(3-Bromo-phenyl)-4-(4-hydroxy-benzylidene)-pyrazolidine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-phenyl)-4-(4-hydroxy-benzylidene)-pyrazolidine-3,5-dione is a synthetic organic compound characterized by its unique structure, which includes a brominated phenyl ring and a hydroxy-benzylidene group attached to a pyrazolidine-3,5-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-phenyl)-4-(4-hydroxy-benzylidene)-pyrazolidine-3,5-dione typically involves the following steps:
Formation of the Pyrazolidine-3,5-dione Core: This can be achieved through the reaction of hydrazine with a suitable diketone, such as acetylacetone, under acidic conditions.
Bromination of the Phenyl Ring: The phenyl ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.
Condensation Reaction: The brominated phenyl ring is then coupled with a 4-hydroxy-benzaldehyde derivative through a condensation reaction, often facilitated by a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromo-phenyl)-4-(4-hydroxy-benzylidene)-pyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the pyrazolidine-3,5-dione core can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, often in the presence of a base or catalyst.
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a dihydroxy derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3-Bromo-phenyl)-4-(4-hydroxy-benzylidene)-pyrazolidine-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-phenyl)-4-(4-hydroxy-benzylidene)-pyrazolidine-3,5-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The brominated phenyl ring and hydroxy-benzylidene group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- 1-(3-Chloro-phenyl)-4-(4-hydroxy-benzylidene)-pyrazolidine-3,5-dione
- 1-(3-Methyl-phenyl)-4-(4-hydroxy-benzylidene)-pyrazolidine-3,5-dione
Comparison:
- Bromine vs. Chlorine: The presence of a bromine atom in 1-(3-Bromo-phenyl)-4-(4-hydroxy-benzylidene)-pyrazolidine-3,5-dione can lead to different reactivity and biological activity compared to its chlorine-substituted counterpart.
- Methyl Group: The methyl-substituted compound may exhibit different steric and electronic properties, affecting its overall reactivity and interactions.
Uniqueness: this compound is unique due to the combination of its brominated phenyl ring and hydroxy-benzylidene group, which can impart distinct chemical and biological properties not observed in similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C16H11BrN2O3 |
|---|---|
Peso molecular |
359.17 g/mol |
Nombre IUPAC |
(4Z)-1-(3-bromophenyl)-4-[(4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C16H11BrN2O3/c17-11-2-1-3-12(9-11)19-16(22)14(15(21)18-19)8-10-4-6-13(20)7-5-10/h1-9,20H,(H,18,21)/b14-8- |
Clave InChI |
YWMVPFBAULHSJP-ZSOIEALJSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)Br)N2C(=O)/C(=C\C3=CC=C(C=C3)O)/C(=O)N2 |
SMILES canónico |
C1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=CC=C(C=C3)O)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6Z)-6-{3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11624715.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B11624716.png)
![diallyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11624717.png)

![(2Z)-6-benzyl-2-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11624731.png)
![4-[4-(Benzyloxy)phenyl]-2-(methylsulfanyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11624739.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide](/img/structure/B11624742.png)
![ethyl 2-[3-(4-ethoxy-2-methylbenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11624743.png)
![(5E)-3-cyclohexyl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11624750.png)
![methyl 4-{3-[(E)-(6-hydroxy-4-oxo-2-sulfanylpyrimidin-5(4H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B11624757.png)
![3-(2,2-dichloroethenyl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B11624766.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B11624778.png)
![N-[(4-chlorophenyl)sulfonyl]-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11624789.png)
![2-[[2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)thio]-1-oxoethyl]amino]-4-methylpentanoic acid methyl ester](/img/structure/B11624792.png)
